uridine diphosphate N-acetylglucosamine
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Overview
Description
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Scientific Research Applications
Enzyme Activity and Spherulation
- Activity During Spherulation : UDP-GlcNAc's role in enzymatic processes is highlighted in the spherulation of Physarum polycephalum. An increase in the specific activity of UDP-GlcNAc-4-epimerase is observed during this process, which involves the synthesis of galactosamine walls. This activity is inhibited by cycloheximide, suggesting a complex regulatory mechanism (Hiatt & Whiteley, 1974).
Glycosaminoglycan Synthesis
- Chemoenzymatic Synthesis for Glycosaminoglycan : UDP-GlcNAc is instrumental in the chemoenzymatic synthesis of glycosaminoglycans. The synthesis involves creating unnatural UDP-sugar donors like UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc), which serve as chain terminators in glycosaminoglycan synthesis (Schultz et al., 2017).
Microbial Enzyme Utilization
- Conversion to UDP-GalNAc : UDP-GlcNAc can be converted to UDP-GalNAc using microbial enzymes. This conversion process, involving enzymes from Bacillus subtilis and baker's yeast, is significant for large-scale preparation of UDP-GalNAc (Yamamoto et al., 1981).
Cellular Modification and Sialylation
- Regulating Cell Surface Sialylation : UDP-GlcNAc is a crucial regulator in modifying cell surface molecules with sialic acid. Its role in the sialic acid biosynthetic pathway, particularly through UDP-GlcNAc 2-epimerase, impacts cell adhesion and signal transduction (Keppler et al., 1999).
Glycosylation in Pathogens
- Biosynthesis in Trypanosoma cruzi : The activity of UDP-GlcNAc in Trypanosoma cruzi involves the addition of O-linked α-N-acetylglucosamine to cell surface proteins. This unique biosynthetic pathway is essential for understanding the surface mucin-like molecules of T. cruzi, with potential implications for developing chemotherapeutic strategies (Previato et al., 1998).
Structural Analysis and Mechanism
- Structural Insights : The crystal structure of UDP-GlcNAc pyrophosphorylase from Candida albicans reveals insights into the enzymatic reaction mechanism and substrate interaction. This understanding is pivotal for deciphering the biosynthesis processes in fungal and bacterial cell walls, as well as eukaryotic protein modification (Maruyama et al., 2007).
Chitin Biosynthesis
- Role in Chitin Synthesis : UDP-GlcNAc acts as a glycosyl donor in the synthesis of chitin, as demonstrated in cell-free extracts of Neurospora crassa. This highlights its fundamental role in the biosynthesis of structural polysaccharides (Glaser & Brown, 1957).
properties
Product Name |
uridine diphosphate N-acetylglucosamine |
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Molecular Formula |
C17H27N3O17P2 |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-MPIASZHXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
synonyms |
Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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